

Independent Validation of XL01126-Induced LRRK2 Degradation: A Comparative Guide

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Compound of Interest				
Compound Name:	XL01126			
Cat. No.:	B10829344	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **XL01126**, a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in Parkinson's disease research. The data presented here is primarily based on the initial discovery and characterization of **XL01126**, as independent validation studies are not yet extensively available. This guide compares **XL01126** with other LRRK2-targeting molecules, offering a comprehensive overview of its performance based on currently available experimental data.

Executive Summary

XL01126 is a highly potent and efficient PROTAC that induces the degradation of both wild-type (WT) and mutant (G2019S) LRRK2.[1][2] It operates through the ubiquitin-proteasome system, demonstrating a rapid and sustained degradation phenotype.[1][2] In comparative studies, **XL01126** has shown superior performance in terms of degradation efficiency (Dmax), potency (DC50), and speed (t1/2) when compared to earlier generation LRRK2 PROTACs such as XL01134 and SD75. Furthermore, it exhibits advantages over traditional LRRK2 kinase inhibitors by eliminating the entire protein, thus addressing both catalytic and non-catalytic functions of LRRK2.

Data Presentation: Quantitative Comparison of LRRK2 Degraders



The following tables summarize the quantitative performance of **XL01126** in comparison to other LRRK2-targeting compounds based on data from in vitro cellular assays.

Table 1: LRRK2 Degradation Efficiency and Potency

Compound	Cell Line	DC50 (4h)	Dmax (4h)
XL01126	WT LRRK2 MEFs	32 nM[1]	82%
G2019S LRRK2 MEFs	14 nM	90%	
R1441C LRRK2 MEFs	15 nM		
BMDMs	55 nM		
PBMCs	72 nM (DC50, 4h), 17 nM (DC50, 24h)		
XL01134	WT LRRK2 MEFs	32 nM	59%
G2019S LRRK2 MEFs	7 nM	81%	
SD75	WT LRRK2 MEFs	Not reported (24h treatment)	51% (Dmax, 24h)
G2019S LRRK2 MEFs	Not reported (24h treatment)	58% (Dmax, 24h)	

Table 2: LRRK2 Degradation Kinetics



Compound	Cell Line	Degradation Half-life (t1/2)
XL01126	WT LRRK2 MEFs	1.2 h
G2019S LRRK2 MEFs	0.6 h	
XL01134	WT LRRK2 MEFs	2.7 h
G2019S LRRK2 MEFs	1.4 h	
SD75	WT LRRK2 MEFs	5.1 h
G2019S LRRK2 MEFs	1.4 h	

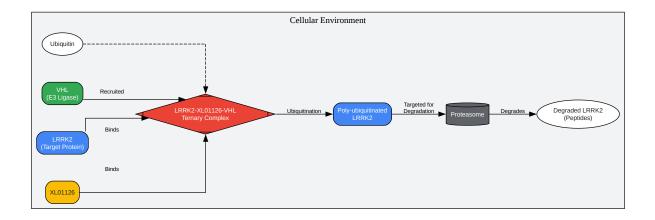
Table 3: Comparison with LRRK2 Kinase Inhibitor

Compound	Cell Line	Effect on LRRK2 Protein Level	EC50 for pRab10 Inhibition
XL01126	G2019S LRRK2 MEFs	Dose-dependent degradation	More potent than HG- 10-102-01
HG-10-102-01 (warhead)	G2019S LRRK2 MEFs	No degradation	110 nM
cis-XL01126 (inactive control)	G2019S LRRK2 MEFs	No degradation	Inactive

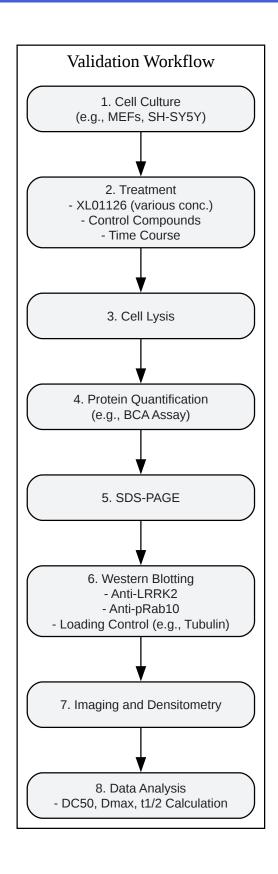
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of **XL01126** and a typical experimental workflow for validating its induced phenotype.









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